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Compound of Interest

2-Amino-4,6-dichloropyrimidine-5-
Compound Name:
carbonitrile

Cat. No.: B1525643

An In-Depth Technical Guide to the Biological Activities of 2-Amino-4,6-dichloropyrimidine-5-
carbonitrile

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a
multitude of therapeutic agents. Within this vast chemical space, 2-Amino-4,6-
dichloropyrimidine-5-carbonitrile emerges as a highly versatile and reactive intermediate. Its
unique substitution pattern, featuring two reactive chlorine atoms, an amino group, and an
electron-withdrawing nitrile group, makes it a privileged scaffold for the synthesis of diverse
heterocyclic compounds. This guide provides a comprehensive overview of the known
biological activities associated with this core, the methodologies used to assess these
activities, and the structure-activity relationship insights that drive its application in modern drug
discovery. We will delve into its role as a precursor to potent enzyme inhibitors, anti-
inflammatory agents, and anticancer compounds, offering both foundational knowledge and
practical, field-proven experimental protocols.

Molecular Profile and Physicochemical Properties

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a halogenated pyrimidine derivative that
serves primarily as a building block in organic synthesis. The chlorine atoms at positions 4 and
6 are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path
for structural elaboration and the creation of compound libraries.[1]
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Property Value Reference

2-Amino-4,6-dichloro-5-
IUPAC Name o [2]
cyanopyrimidine

CAS Number 71605-67-5 -
Molecular Formula CsH2CI2Na4 [2]
Molecular Weight 189.00 g/mol [2]
Appearance Powder

Melting Point 219-222 °C

N(C1=NC(CI)=C(C#N)C(Cl)=N
1)

SMILES

Synthesis of the Core Scaffold

The primary route for synthesizing 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and its
analogs involves the chlorination of the corresponding dihydroxypyrimidine precursor. The
Vilsmeier-Haack reaction is an efficient and widely adopted method for this conversion,
transforming the more stable 2-amino-4,6-dihydroxypyrimidine into the highly reactive
dichlorinated intermediate.[1][3][4] This transformation is critical as it installs the reactive
chlorine "handles" necessary for subsequent derivatization.

Synthesis Workflow

[Z-Amino-4,6-dihydro><ypyrimidine\ Chlorination Reaction 2-Amino-4,6-dichloropyrimidine

Vilsmeier-Haack Reagent
(Precursor) J (e.g., POCI, PCls, DMF) (Target Scaffold)
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Caption: General synthesis workflow for 2-amino-4,6-dichloropyrimidines.
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Key Biological Activities and Therapeutic Potential

While primarily a synthetic intermediate, the 2-amino-4,6-dichloropyrimidine scaffold and its
direct derivatives have been investigated for several biological activities. The true value of the
5-carbonitrile variant lies in its use to create more complex molecules with enhanced potency
and selectivity.

Anti-inflammatory and Immunomodulatory Effects

A significant activity associated with the 2-amino-4,6-dichloropyrimidine class is the inhibition of
nitric oxide (NO) production.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS)
is a hallmark of inflammatory processes.

Key Findings:

o Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit immune-activated
NO production in mouse peritoneal cells.[3][4]

e The inhibitory effect was observed irrespective of the substituent at the 5-position,
suggesting the core scaffold is crucial for this activity.[3]

o The most potent derivative identified in one study was 5-fluoro-2-amino-4,6-
dichloropyrimidine, which exhibited an ICso of 2 uM, surpassing the activity of reference
inhibitors.[3][4] Other derivatives had ICso values in the 9-36 uM range.[3]

o Importantly, these compounds did not affect the viability of the cells, indicating that the
observed NO inhibition was not due to general cytotoxicity.[3][4]

This anti-inflammatory potential makes the scaffold an attractive starting point for developing
novel agents for inflammatory diseases.

Anticancer and Cytotoxic Activity

The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore in the design of
anticancer agents.[5][6] Derivatives synthesized from the 2-Amino-4,6-dichloropyrimidine-5-
carbonitrile core have shown promising activity against various cancer cell lines, often by
targeting key signaling pathways.
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Mechanistic Insights from Derivatives:

o EGFR Inhibition: Due to structural similarities with known anticancer drugs like gefitinib,
derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as Epidermal
Growth Factor Receptor (EGFR) inhibitors.[7]

e PI3K/AKT Pathway Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives
demonstrated potent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7)
cell lines by inhibiting the PI3K/AKT signaling axis, a critical pathway for cancer cell survival
and proliferation.[6]

o Broad Spectrum Activity: Various pyrimidine-5-carbonitrile derivatives have been reported to
be cytotoxic against a range of solid tumors and leukemia cell lines.[5]

Scaffold Derivatization for Biological Targeting
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Caption: Derivatization of the core scaffold to target various biological pathways.

Adenosine Receptor Antagonism
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Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as
potent and highly selective A1 adenosine receptor (A1AR) antagonists.[8] A1AR antagonists
have therapeutic potential in various conditions, including cardiovascular and neurological
disorders. The design of these compounds was guided by receptor-driven docking models,
where the 5-cyano group was identified as a key feature for enhancing binding affinity.[8] This
highlights the importance of the carbonitrile group for specific receptor interactions.

Antiviral and Antimicrobial Potential

The historical context of 2-amino-4,6-dichloropyrimidine includes reports of broad antiviral
activity.[3] Early studies suggested it could inhibit the replication of viruses from the Herpes,
Picorna, and Pox groups.[9] However, more recent systematic evaluations of the parent
compound and its 5-substituted derivatives found no significant activity against a wide panel of
viruses, including HIV, HSV, and CMV.[10] This suggests that while the pyrimidine scaffold is a
valid starting point for antiviral drug discovery, simple substitutions on this specific core may not
yield broad-spectrum agents.[10]

Nonetheless, the broader class of pyrimidine derivatives continues to be a rich source of
antimicrobial agents, with various analogs showing activity against bacteria and fungi.[11][12]

Methodologies and Experimental Protocols

To validate the biological activities of compounds derived from this scaffold, several key assays
are employed. The following protocols are foundational for screening and characterizing new
chemical entities.

Protocol 1: In Vitro Nitric Oxide (NO) Production
Inhibition Assay

This assay quantifies the ability of a compound to inhibit the inflammatory production of NO
from activated macrophages.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS) and interferon-gamma
(IFN-y), express iINOS and produce large amounts of NO. NO is unstable and rapidly oxidizes
to nitrite (NOz27) in the culture medium. The concentration of nitrite is measured colorimetrically
using the Griess reagent, serving as a direct indicator of NO production.
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Step-by-Step Methodology:

o Cell Isolation: Harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal
lavage with sterile, ice-cold PBS.

o Cell Seeding: Plate the harvested cells in a 96-well plate at a density of ~2x103 cells/well in
RPMI-1640 medium supplemented with 10% FBS and allow them to adhere for 2-3 hours at
37°C in a 5% CO:2 incubator.

o Compound Preparation: Prepare stock solutions of the test compound (and positive control,
e.g., L-NMMA) in DMSO. Create serial dilutions in the culture medium to achieve final
desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

o Treatment and Stimulation: Remove non-adherent cells by washing. Add fresh medium
containing the test compound dilutions to the wells. Subsequently, add stimulating agents
(e.g., LPS at 1 pg/mL and IFN-y at 10 U/mL) to all wells except the negative control.

 Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

 Nitrite Measurement (Griess Assay):

[e]

Transfer 50 pL of the cell culture supernatant from each well to a new 96-well plate.

o Add 50 pL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and
incubate for 10 minutes at room temperature, protected from light.

o Add 50 pL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in
water) and incubate for another 10 minutes.

o Measure the absorbance at 540 nm using a microplate reader.

o Data Analysis: Create a standard curve using known concentrations of sodium nitrite.
Calculate the percentage of NO production inhibition for each compound concentration
relative to the stimulated (vehicle-treated) control. Determine the 1Cso value using non-linear
regression analysis.
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Nitric Oxide Inhibition Assay Workflow
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Caption: Workflow for the in vitro nitric oxide (NO) production inhibition assay.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay
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This colorimetric assay is a standard method for assessing the metabolic activity of cells and,
by extension, their viability and proliferation. It is used to determine the cytotoxic concentration
(ICso or Glso) of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial
dehydrogenases, to form a purple formazan product. The amount of formazan produced is
proportional to the number of viable cells.

Step-by-Step Methodology:

o Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at an appropriate
density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

o Compound Treatment: Treat the cells with serial dilutions of the test compound for a
specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive
control (e.g., Doxorubicin).

o MTT Addition: After the incubation period, add 20 puL of MTT solution (5 mg/mL in PBS) to
each well and incubate for 3-4 hours at 37°C.

e Formazan Solubilization: Carefully remove the culture medium and add 150 pL of a
solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI) to each well to
dissolve the formazan crystals.

e Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate
reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration compared to
the vehicle-treated control. Determine the ICso (concentration that inhibits cell growth by
50%) using a dose-response curve.

Conclusion and Future Directions

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a quintessential example of a versatile
chemical scaffold whose value is realized through strategic derivatization. While its intrinsic
biological activity may be modest, its synthetic accessibility and reactive handles provide
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medicinal chemists with a powerful tool to explore vast chemical space. The demonstrated
success of its derivatives as potent inhibitors of inflammatory mediators and critical cancer
pathways underscores its importance.[3][6] Future research should continue to leverage the
SNAr reactivity of the C4 and C6 positions to develop novel, highly selective kinase inhibitors,
adenosine receptor modulators, and anti-inflammatory agents. The integration of structure-
based drug design with combinatorial synthesis approaches using this core will undoubtedly
accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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